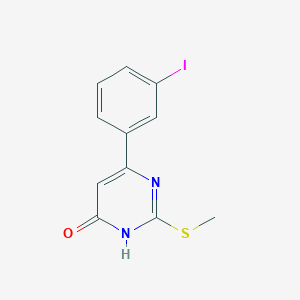
Daminozide D6 (dimethyl D6)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daminozide D6 100 micrograms per milliliter in Acetonitrile: is a stable isotope-labeled compound used primarily as a reference material in various scientific analyses. It is a derivative of Daminozide, a plant growth regulator, and is often utilized in the field of analytical chemistry for precise quantification and calibration purposes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Daminozide D6 involves the incorporation of deuterium atoms into the Daminozide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of Daminozide D6 involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet international standards for reference materials. The final product is dissolved in Acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
化学反应分析
Types of Reactions
Daminozide D6 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .
科学研究应用
Daminozide D6 is widely used in scientific research for various applications, including:
Analytical Chemistry: As a reference material for calibration and quantification in chromatographic and spectrometric analyses.
Biology: Studying the effects of deuterium incorporation on biological systems.
Medicine: Investigating the pharmacokinetics and metabolism of deuterated compounds.
Industry: Quality control and assurance in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Daminozide D6 involves its interaction with specific molecular targets. The incorporation of deuterium atoms can affect the compound’s stability and reactivity, leading to altered biochemical pathways. This makes it a valuable tool for studying isotope effects and tracing metabolic pathways in biological systems .
相似化合物的比较
Similar Compounds
Daminozide: The non-deuterated form used as a plant growth regulator.
Deuterated Compounds: Other stable isotope-labeled compounds used for similar analytical purposes.
Uniqueness
Daminozide D6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical precision and accuracy. Its use as a reference material ensures high-quality data in scientific research and industrial applications .
属性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
166.21 g/mol |
IUPAC 名称 |
4-[2,2-bis(trideuteriomethyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i1D3,2D3 |
InChI 键 |
NOQGZXFMHARMLW-WFGJKAKNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])NC(=O)CCC(=O)O |
规范 SMILES |
CN(C)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


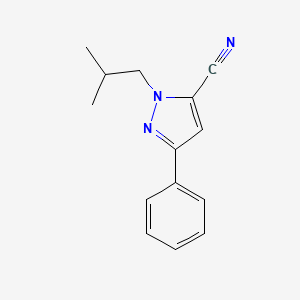
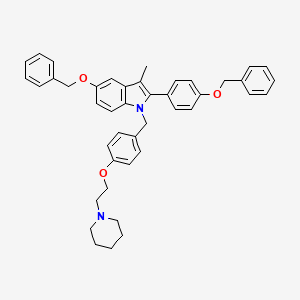
![N-(6-(3-(4-(dimethylamino)butoxy)-5-propoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide 2,2,2-trifluoroacetate](/img/structure/B13429531.png)
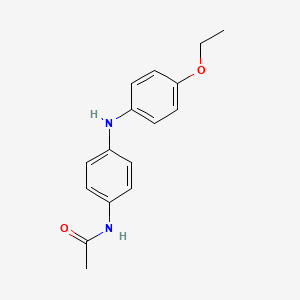


![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)

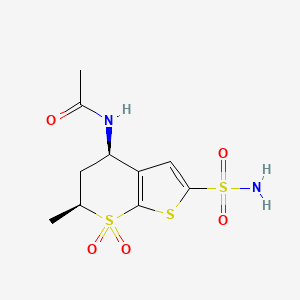
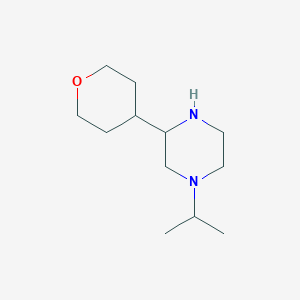
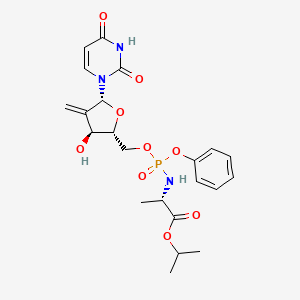
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)

